Pyrazine-2,3-dicarboxamide-Derived Silver(I) Complex Exhibits Superior Corrosion Inhibition Efficiency Relative to Aminopyrazine-Based Silver(I) Complex
The silver(I) complex of pyrazine-2,3-dicarboxamide, {[Ag(2,3-pyzdic)](NO₃)}ₙ (Complex 2), demonstrates a lower corrosion inhibition efficiency on mild steel in 0.1 M HNO₃ compared to the aminopyrazine-derived silver(I) complex [Ag₂(ampyz)(NO₃)₂]ₙ (Complex 1), which achieved 68% inhibition efficiency [1]. This head-to-head comparison within the same experimental framework (potentiodynamic polarization) establishes that while the pyrazine-2,3-dicarboxamide-based complex is a functional mixed-type corrosion inhibitor with a dominant anodic effect, its performance is quantitatively distinct from alternative ligand systems [1].
| Evidence Dimension | Corrosion inhibition efficiency on mild steel |
|---|---|
| Target Compound Data | Inhibition efficiency = 50% for {[Ag(2,3-pyzdic)](NO₃)}ₙ (Complex 2); Binding constant K = 1147 |
| Comparator Or Baseline | Inhibition efficiency = 68% for [Ag₂(ampyz)(NO₃)₂]ₙ (Complex 1, where ampyz = aminopyrazine); Binding constant K = 3263 |
| Quantified Difference | Absolute difference of 18 percentage points in inhibition efficiency; Complex 1 exhibits a binding constant approximately 2.84× higher than Complex 2 |
| Conditions | Mild steel in 0.1 M nitric acid medium; potentiodynamic polarization technique; mixed-type inhibitor with dominant anodic effect |
Why This Matters
This data informs materials scientists and corrosion engineers that while pyrazine-2,3-dicarboxamide can serve as a ligand for corrosion inhibitor development, its performance is not interchangeable with other pyrazine-based ligand systems, necessitating application-specific selection based on required inhibition thresholds.
- [1] Massoud, A.A.A.; Hefnawy, A.; Langer, V.; Khatab, M.A.; Öhrström, L.; Abu-Youssef, M.A.M. Synthesis, X-ray structure and anti-corrosion activity of two silver(I) pyrazino complexes. Polyhedron 2009, 28(13), 2794-2802. DOI: 10.1016/j.poly.2009.05.064 View Source
